Fmoc-D-Thr(Po(Obzl)Oh)-OH
Overview
Description
Fmoc-D-Thr(Po(Obzl)Oh)-OH: is a derivative of threonine, an amino acid, where the hydroxyl group is protected by a benzyl phosphate group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-D-Thr(Po(Obzl)Oh)-OH typically involves the protection of the threonine hydroxyl group with a benzyl phosphate group. This is followed by the protection of the amino group with an Fmoc group.
- The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Industrial Production Methods:
- Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl phosphate group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide for Fmoc removal; hydrogenation with palladium on carbon for benzyl phosphate removal.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in organic solvents.
Major Products:
- The major products of these reactions are the deprotected amino acid or peptide, and the extended peptide chain in the case of coupling reactions.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology:
- Utilized in the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine:
- Potential applications in the development of peptide-based drugs and therapeutic agents.
Industry:
- Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action for Fmoc-D-Thr(Po(Obzl)Oh)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The benzyl phosphate group protects the hydroxyl group, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Fmoc-D-Thr-OH: Lacks the benzyl phosphate protection on the hydroxyl group.
Fmoc-D-Ser(Po(Obzl)Oh)-OH: Similar structure but with serine instead of threonine.
Boc-D-Thr(Po(Obzl)Oh)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of Fmoc.
Uniqueness:
- The combination of Fmoc and benzyl phosphate protection in Fmoc-D-Thr(Po(Obzl)Oh)-OH provides unique stability and selectivity in peptide synthesis, making it particularly useful for complex peptide assembly.
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFDVXHILSPFNS-BXKMTCNYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938646 | |
Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175291-56-2 | |
Record name | O-[(Benzyloxy)(hydroxy)phosphoryl]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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